1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid is a complex organic compound that belongs to the class of pyrimidinone derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a pyrimidinone moiety
Preparation Methods
The synthesis of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid stands out due to its unique structural features and versatile applications. Similar compounds include other pyrimidinone derivatives and pyrrolidine-based molecules, which may share some properties but differ in their specific activities and applications .
Properties
Molecular Formula |
C12H17N3O3 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-ethyl-1-methyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-9-6-10(16)14(2)12(13-9)15-5-4-8(7-15)11(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18) |
InChI Key |
BEKVHKFROQWEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCC(C2)C(=O)O)C |
Origin of Product |
United States |
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